Volazocine

Catalog No.
S1513352
CAS No.
15686-68-7
M.F
C18H25N
M. Wt
255.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Volazocine

CAS Number

15686-68-7

Product Name

Volazocine

IUPAC Name

(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

InChI

InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3/t13-,17+,18+/m1/s1

InChI Key

SVKVWRTVTPUQBY-BVGQSLNGSA-N

SMILES

Array

Canonical SMILES

CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=CC=CC=C3[C@]1(CCN2CC4CC4)C

Volazocine is a synthetic benzomorphan derivative characterized by the absence of the typical 8-position phenolic hydroxyl group found in classical opioid modulators like cyclazocine and pentazocine [1]. With a molecular formula of C18H25N, this structural distinction fundamentally alters its physicochemical profile, yielding a highly lipophilic core with a minimal topological polar surface area (TPSA) of 3.2 Ų [1]. In commercial and advanced research procurement, Volazocine is primarily sourced not as a final therapeutic, but as a critical synthetic precursor for 8-substituted benzomorphan analogs and as an essential baseline standard for quantifying CYP-mediated aromatic hydroxylation and opioid receptor structure-activity relationships (SAR) [2].

Attempting to substitute Volazocine with common in-class alternatives like cyclazocine or pentazocine fails due to the presence of the 8-OH group in the latter compounds [1]. In synthetic workflows, the existing phenolic oxygen in cyclazocine prevents direct electrophilic aromatic nitration at the 8-position, necessitating complex multi-step sequences to access 8-amino derivatives [1]. Conversely, Volazocine's unsubstituted aromatic ring allows for direct nitration and subsequent reduction [1]. In metabolic assays, substituting Volazocine with pentazocine obscures the measurement of primary aromatic hydroxylation, as hydroxylated analogs bypass this step and proceed directly to Phase II glucuronidation or O-methylation[2].

Direct Access to 8-Amino Benzomorphans via Nitration

Volazocine serves as a direct synthetic precursor for 8-amino and 8-formamido cyclazocine analogs. Because it lacks the 8-OH group, it undergoes direct nitration followed by reduction to yield the 8-amino intermediate [1]. In contrast, synthesizing these derivatives from cyclazocine requires complex multi-step sequences such as dissolving metal reduction of cyclazocine methyl ether, oximination, and Semmler-Wolff rearrangement [1].

Evidence DimensionSynthetic route complexity to 8-amino derivatives
Target Compound DataDirect nitration and reduction (2 steps)
Comparator Or BaselineCyclazocine methyl ether (Requires dissolving metal reduction, oximination, and Semmler-Wolff rearrangement)
Quantified DifferenceEliminates multiple complex synthetic steps and avoids harsh dissolving metal conditions
ConditionsSynthesis of 8-amino-2,6-methano-3-benzazocine intermediates

Procurement of Volazocine drastically streamlines the synthetic pipeline for novel 8-substituted benzomorphan development by providing a direct route to aminated cores.

Isolation of the 8-Position Pharmacophore Contribution

In opioid receptor binding assays, Volazocine acts as the definitive 'desoxy' baseline to quantify the exact binding energy contributed by 8-position substituents. While 8-carboxamidocyclazocine and cyclazocine exhibit sub-nanomolar affinities (Ki < 1 nM) for mu and kappa opioid receptors, the removal of the 8-substituent in Volazocine results in a massive drop in affinity [1]. This stark contrast isolates the hydrogen-bonding requirement of the 8-position for high-affinity receptor docking [1].

Evidence DimensionMu/Kappa Opioid Receptor Affinity (Ki)
Target Compound DataLow baseline affinity (absence of H-bond interactions)
Comparator Or BaselineCyclazocine / 8-Carboxamidocyclazocine (Ki < 1 nM)
Quantified DifferenceOrders of magnitude reduction in binding affinity, isolating the 8-position contribution
ConditionsIn vitro radioligand binding assays for mu and kappa opioid receptors

Using Volazocine as a negative control is essential for validating the specific pharmacodynamic contributions of novel 8-position modifications in drug discovery.

Substrate Specificity for CYP-Mediated Aromatic Hydroxylation

Volazocine is specifically suited as a substrate for studying Phase I aromatic hydroxylation in the benzomorphan class. In isolated perfused rat liver models, Volazocine undergoes primary hepatic hydroxylation before subsequent Phase II glucuronidation [1]. In contrast, comparators like pentazocine and cyclazocine, which already possess an 8-OH group, bypass this initial aromatic hydroxylation step and are metabolized primarily via direct phenolic glucuronidation or O-methylation [1].

Evidence DimensionPrimary metabolic pathway
Target Compound DataObligate Phase I aromatic hydroxylation prior to conjugation
Comparator Or BaselinePentazocine / Cyclazocine (Direct Phase II glucuronidation or O-methylation)
Quantified DifferenceComplete shift in primary metabolic sequence (Phase I dependent vs. Phase I independent)
ConditionsIsolated perfused rat liver metabolism model evaluated via GC/MS

Volazocine is the required substrate for toxicologists and DMPK researchers specifically aiming to isolate and quantify CYP450-mediated aromatic hydroxylation rates in benzomorphans.

Enhanced Lipophilicity and Reduced Polar Surface Area

The structural absence of the 8-hydroxyl group gives Volazocine a distinctly different physicochemical profile compared to standard benzomorphans. It exhibits a highly lipophilic core with a minimal topological polar surface area (TPSA) of 3.2 Ų [1]. In contrast, hydroxylated analogs like cyclazocine possess higher TPSA values due to the phenolic oxygen, which acts as a hydrogen bond donor and acceptor, thereby altering solubility and membrane permeability kinetics[1].

Evidence DimensionTopological Polar Surface Area (TPSA)
Target Compound DataTPSA of 3.2 Ų and calculated LogP ~3.55
Comparator Or BaselineCyclazocine (TPSA > 20 Ų due to phenolic OH)
Quantified DifferenceOver 80% reduction in polar surface area
ConditionsComputed physicochemical property analysis

The ultra-low TPSA makes Volazocine an ideal lipophilic scaffold for formulating high-penetration central nervous system (CNS) models or highly hydrophobic polymeric additives.

Precursor for 8-Substituted Benzomorphan Synthesis

Due to its unsubstituted aromatic ring, Volazocine is the optimal starting material for synthesizing novel 8-amino, 8-formamido, and 8-carboxamido benzomorphan derivatives. It allows chemists to utilize straightforward electrophilic aromatic nitration and reduction, bypassing the complex functional group interconversions required when starting from hydroxylated analogs like cyclazocine [1].

DMPK Substrate for CYP-Mediated Aromatic Hydroxylation

In drug metabolism and pharmacokinetics (DMPK) studies, Volazocine is deployed as a specific substrate to isolate and quantify the rate of hepatic CYP450-mediated aromatic hydroxylation. Because it lacks the pre-existing 8-OH group found in pentazocine, it forces the metabolic pathway through Phase I hydroxylation before Phase II glucuronidation can occur, providing a clear analytical window into this specific metabolic step[2].

Structural Baseline in Opioid Receptor SAR Panels

Volazocine is utilized as a critical 'desoxy' negative control in high-throughput screening and structure-activity relationship (SAR) profiling. By comparing the low baseline affinity of Volazocine against high-affinity candidates (Ki < 1 nM), researchers can quantitatively validate that the binding energy of new drug candidates is specifically driven by their engineered 8-position pharmacophores[1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

255.198699802 Da

Monoisotopic Mass

255.198699802 Da

Heavy Atom Count

19

UNII

6Z47B07H2H

Wikipedia

Volazocine

Dates

Last modified: 07-17-2023

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